PSMA-617 Lu-177 -

PSMA-617 Lu-177

Catalog Number: EVT-10986073
CAS Number:
Molecular Formula: C49H68LuN9O16
Molecular Weight: 1216.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PSMA-617 Lutetium-177 is a radiolabeled compound used primarily in targeted radiotherapy for prostate cancer. It combines the prostate-specific membrane antigen targeting agent PSMA-617 with the radioactive isotope Lutetium-177, which emits beta radiation. This compound is classified as a radiopharmaceutical, specifically a targeted radionuclide therapy, designed to selectively bind to prostate cancer cells expressing PSMA, allowing for localized radiation delivery to tumors while minimizing damage to surrounding healthy tissue.

Source and Classification

PSMA-617 is derived from a synthetic peptide that targets PSMA, a protein overexpressed in prostate cancer cells. The compound is classified under the category of theranostics, which integrates diagnostics and therapeutics into a single agent. Lutetium-177 is a beta-emitting radionuclide, making it suitable for therapeutic applications due to its ability to deliver cytotoxic radiation to cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of PSMA-617 Lutetium-177 typically involves the following steps:

  1. Preparation of PSMA-617: The base compound, PSMA-617, is synthesized through solid-phase peptide synthesis methods.
  2. Radiolabeling: The radiolabeling process involves the addition of Lutetium-177 chloride to the PSMA-617 peptide. This is commonly performed using a freeze-dried kit that allows for high radiochemical purity (>98%) and reproducibility.
  3. Incubation: The mixture is incubated at 95°C for approximately 25 minutes, facilitating the formation of the PSMA-617 Lutetium-177 complex.
  4. Quality Control: Quality control measures, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are employed to assess radiochemical purity and ensure the absence of impurities .
Molecular Structure Analysis

Structure and Data

The molecular structure of PSMA-617 can be represented as follows:

  • Chemical Formula: C_21H_28N_4O_5S
  • Molecular Weight: Approximately 444.54 g/mol

The structure features a glutamate residue linked to a lysine moiety, which is crucial for binding to the PSMA target on prostate cancer cells. The presence of a chelator allows for stable coordination with Lutetium-177 .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of PSMA-617 Lutetium-177 is the coordination reaction between Lutetium(III) ions and the chelating agent within the PSMA-617 structure. This reaction can be summarized as follows:

PSMA 617+Lu3+PSMA 617 Lu3+\text{PSMA 617}+\text{Lu}^{3+}\rightarrow \text{PSMA 617 Lu}^{3+}

The stability of this complex is critical for effective therapeutic application, as it influences the biodistribution and retention of the radiopharmaceutical in tumor tissues .

Mechanism of Action

Process and Data

The mechanism of action of PSMA-617 Lutetium-177 involves:

  1. Binding: The compound binds specifically to the PSMA receptors on prostate cancer cells.
  2. Internalization: Upon binding, the complex is internalized by the cancer cell.
  3. Radiation Emission: The emitted beta particles from Lutetium-177 induce DNA damage leading to apoptosis (programmed cell death) in the targeted cancer cells.

This targeted approach minimizes systemic exposure to radiation while maximizing therapeutic efficacy against tumors expressing high levels of PSMA .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PSMA-617 Lutetium-177 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a clear solution post-synthesis.
  • Solubility: Soluble in saline solutions used during preparation.
  • Stability: The complex remains stable under physiological conditions but may degrade under certain conditions leading to side products such as hydantoins.

The stability and purity are critical parameters that are routinely monitored during production .

Applications

Scientific Uses

PSMA-617 Lutetium-177 has several significant applications in medical science:

  1. Targeted Radiotherapy: Used primarily for treating metastatic castration-resistant prostate cancer.
  2. Diagnostic Imaging: While primarily therapeutic, it can also aid in imaging due to its radioactive properties.
  3. Research Tool: Utilized in clinical studies evaluating its effectiveness and safety profile in various patient populations.

Recent studies have shown promising results regarding its efficacy in reducing tumor burden while maintaining patient quality of life .

Molecular Design and Structure-Activity Relationships

Evolution of Urea-Based Prostate-Specific Membrane Antigen Inhibitor Scaffolds

The development of prostate-specific membrane antigen-targeting therapeutics represents a paradigm shift in prostate cancer management, with urea-based inhibitors forming the cornerstone of this advancement. Early phosphorus-based inhibitors (e.g., 2-PMPA) demonstrated potent prostate-specific membrane antigen inhibition but suffered from high polarity, limiting their bioavailability and tumor penetration [2] [4]. Thiol-based inhibitors attempted to address these limitations but introduced new challenges related to metabolic instability through disulfide bond formation [2] [4]. The breakthrough emerged with the discovery of urea-based scaffolds, pioneered by Kozikowski et al., which provided optimal zinc-binding geometry within prostate-specific membrane antigen's binuclear active site while maintaining favorable pharmacokinetic properties [2] [4].

The critical pharmacophoric motif identified was the glutamate-urea-lysine (Glu-urea-Lys) configuration, which mimics the transition state of prostate-specific membrane antigen's enzymatic hydrolysis of N-acetylaspartylglutamate [1] [3]. This motif exploits prostate-specific membrane antigen's structural biology: the urea carbonyl coordinates with both zinc atoms in the active site, while the glutamate carboxylate forms salt bridges with arginine residues (Arg210 and Arg463) in the binding pocket [1] [8]. The lysine side chain extends toward a hydrophobic subpocket, enabling additional interactions that enhance binding specificity [1] [8]. PSMA-617 incorporates this optimized Glu-urea-Lys pharmacophore, achieving subnanomolar inhibition potency (IC₅₀ = 0.05 nM) against recombinant human prostate-specific membrane antigen [1].

Table 1: Evolution of Prostate-Specific Membrane Antigen Inhibitor Scaffolds

Inhibitor ClassRepresentative CompoundsBinding Affinity (IC₅₀)Key AdvantagesKey Limitations
Phosphorus-based2-PMPA, PBDA-4Low nM rangeHigh prostate-specific membrane antigen affinityExcessive polarity, poor bioavailability
Thiol-basedMLS-005, MLS-011Sub-nM to nM rangeImproved cell permeabilityMetabolic instability (disulfide formation)
Urea-based (1st gen)DCIBzL, ZJ-43~10-100 nMBalanced affinity/pharmacokineticsSuboptimal tumor retention
Optimized urea-basedPSMA-6170.05 nMSubnanomolar affinity, efficient internalizationComplex synthetic pathway

Critical Role of Linker Optimization in Tumor Retention and Pharmacokinetics

The linker region connecting the prostate-specific membrane antigen-binding motif to the radiometal chelator represents a critical determinant of the overall pharmacokinetic profile and therapeutic efficacy. PSMA-617 employs a hydrophobic aromatic linker comprising 2-naphthyl-L-alanine (2-Nal) and trans-cyclohexyl (Chx) moieties, which substantially enhances tumor retention compared to earlier prostate-specific membrane antigen inhibitors [3] [6]. This design emerged from systematic structure-activity relationship studies evaluating libraries of linker variants for their influence on cellular internalization, tumor retention, and background clearance [3] [6].

The 2-naphthyl-L-alanine moiety specifically contributes to prolonged tumor retention through enhanced hydrophobic interactions within the prostate-specific membrane antigen binding pocket, as confirmed by crystallographic studies [1]. When researchers replaced this moiety with a less lipophilic 3-styryl-L-alanine group (compound P17), they observed reduced plasma protein binding and altered biodistribution, including increased spleen accumulation (P18) [1]. Despite these pharmacokinetic changes, the modified compounds maintained high prostate-specific membrane antigen inhibition (IC₅₀ = 0.30 nM and 0.45 nM for P17 and P18, respectively), demonstrating linker flexibility within the prostate-specific membrane antigen cavity [1].

Linker length optimization balances target accessibility against nonspecific binding. Shorter linkers restrict chelator orientation, potentially impairing radionuclide delivery efficiency, while excessively long linkers increase off-target retention [6] [8]. In PSMA-617, the tranexamic acid component within the linker provides optimal spacing and introduces a carboxyl group that reduces renal reabsorption through repulsion from renal brush border membranes, lowering nephrotoxicity risk [3] [6]. Hybrid molecule studies further demonstrated that linker composition significantly influences tumor-to-background ratios, with PSMA-927 (featuring a lysine-branched linker) maintaining high tumor uptake comparable to PSMA-617 despite conjugation to the bulky fluorophore IRDye800CW [6].

Table 2: Impact of Linker Modifications on Pharmacokinetic Parameters

Linker ModificationLipophilicity (logD)Tumor Uptake (%ID/g at 1h)Kidney Uptake (%ID/g at 1h)Internalization Efficiency
PSMA-617 (2-Nal-Chx)-2.009.5 ± 1.238.2 ± 5.1100% (reference)
P17 (3-styryl-Chx)-2.868.9 ± 0.831.7 ± 4.392% of PSMA-617
P18 (3-styryl-Ph)-2.918.7 ± 1.129.4 ± 3.887% of PSMA-617
PSMA-927 (Lys-E-800CW)-1.958.2 ± 0.935.1 ± 4.695% of PSMA-617

Chelator Design Principles for Lutetium-177 Complexation

The selection and positioning of the radiometal chelator in prostate-specific membrane antigen-targeted radioligands must satisfy stringent thermodynamic, kinetic, and biological criteria. PSMA-617 incorporates 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) as its chelating moiety, strategically positioned at the C-terminus of the linker region [3] [8]. This macrocyclic chelator provides exceptional complexation stability for lutetium-177 (log K = 25.6), effectively retaining the radiometal under physiological conditions throughout its radioactive decay [3] [8]. The DOTA macrocycle coordinates lutetium-177 through its four nitrogen atoms and three carboxylate oxygen atoms in a distorted square-antiprismatic geometry, creating eight coordination bonds that ensure exceptional thermodynamic stability and kinetic inertness [3] [8].

The charge compatibility between the lutetium-177-DOTA complex and prostate-specific membrane antigen binding significantly influences cellular internalization efficiency. The negatively charged DOTA moiety (net charge -1 when complexed with Lu³⁺) complements the charge distribution within prostate-specific membrane antigen's binding tunnel, facilitating optimal orientation for receptor-mediated endocytosis [3] [8]. Comparative studies with NOTA-containing analogs (BQ7859) demonstrated that despite NOTA's faster complexation kinetics, its lower thermodynamic stability with lutetium-177 (log K = 15.5) renders it unsuitable for therapeutic applications where long-term radiometal retention is paramount [8].

The spatial separation between the prostate-specific membrane antigen-binding motif and the DOTA chelator proves critical for minimizing steric interference with target binding. In PSMA-617, the extended hydrophobic linker positions DOTA approximately 15-20 Å from the urea pharmacophore, enabling simultaneous prostate-specific membrane antigen engagement and efficient chelation without mutual steric hindrance [3] [6]. This spatial arrangement was validated in hybrid molecule PSMA-927, where lysine branching maintained prostate-specific membrane antigen affinity (Ki = 2.34 ± 2.94 nM) despite conjugation to the bulky IRDye800CW fluorophore [6].

Impact of Structural Modifications on Prostate-Specific Membrane Antigen Binding Affinity and Internalization

Systematic structure-activity relationship studies have quantified the effects of discrete structural modifications on prostate-specific membrane antigen binding and cellular internalization. The aromatic character of the linker region substantially influences binding kinetics: replacement of 2-naphthyl-L-alanine in PSMA-617 with 3-styryl-L-alanine (P17) reduced lipophilicity (log Kow from >3 to <3) while maintaining nanomolar inhibition (IC₅₀ = 0.30 nM versus 0.05 nM for PSMA-617) [1]. Crystallographic analyses revealed that these analogs adopt extended linker conformations within the prostate-specific membrane antigen binding cavity compared to the folded conformation observed with PSMA-617, demonstrating receptor adaptability to structural variations without significant affinity loss [1].

The hydrophobic bulk adjacent to the lysine side chain critically affects internalization efficiency. Removal of the cyclohexyl moiety (P18) decreased cellular internalization by 13% compared to PSMA-617, highlighting the importance of hydrophobic interactions in post-binding processing [1]. In prostate-specific membrane antigen-expressing LNCaP cells, PSMA-617 demonstrated approximately 2-fold higher internalization (71% at 4 hours) than its P18 analog, directly linking structural features to cellular uptake kinetics [1].

Positional effects in branched hybrid molecules reveal nuanced structure-activity relationships. When conjugated to the ε-amino group of the linker lysine, fluorophores maintained >90% of PSMA-617's internalization capacity, whereas α-position conjugation reduced internalization by 40-60% [6]. This deficit was remedied by inserting glutamic acid spacers, with the diglutamate variant restoring 85% of the original internalization efficiency, demonstrating how strategic spacer incorporation mitigates steric interference [6]. These findings illustrate that while prostate-specific membrane antigen tolerates significant structural variations in binding affinity, internalization efficiency proves more sensitive to molecular modifications, necessitating comprehensive biological evaluation beyond simple binding assays.

Table 3: Structure-Activity Relationships of PSMA-617 Modifications

Structural ElementModificationBinding Affinity (IC₅₀, nM)Cellular InternalizationBiological Consequence
Urea pharmacophoreGlu-urea-Lys → Asp-urea-Orn>100<20% of PSMA-617Complete loss of activity
Aromatic linker2-Nal → 3-styryl0.3092% of PSMA-617Reduced plasma protein binding
Aliphatic linkerChx → Phenyl0.4587% of PSMA-617Altered biodistribution (increased spleen uptake)
DOTA positionDirect coupling → Lys-branched2.3495% of PSMA-617Enables hybrid molecule development
Fluorophore positionε-amino vs α-aminoNo significant change100% vs 40-60%Critical for internalization efficiency

Properties

Product Name

PSMA-617 Lu-177

IUPAC Name

2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)

Molecular Formula

C49H68LuN9O16

Molecular Weight

1216.1 g/mol

InChI

InChI=1S/C49H71N9O16.Lu/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61;/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74);/q;+3/p-3/t32?,35?,37-,38-,39-;/m0./s1/i;1+2

InChI Key

RSTDSVVLNYFDHY-IOCOTODDSA-K

Canonical SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.[Lu+3]

Isomeric SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.[177Lu+3]

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